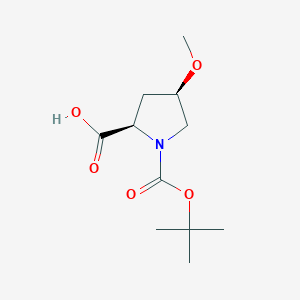

cis-Boc-4-methoxy-D-proline

Description

Significance of 4-Substituted Proline Derivatives as Chiral Scaffolds in Chemical Biology and Organic Synthesis

4-Substituted proline derivatives are invaluable as chiral scaffolds due to their ability to enforce specific secondary structures in peptides, such as β-turns and polyproline helices. guidechem.com The nature and stereochemistry of the substituent at the 4-position dictate the conformational biases of the proline ring (endo or exo pucker) and the equilibrium of the preceding peptide bond (cis or trans). nih.gov

These conformational effects are of paramount importance in:

Drug Design: Many biologically active peptides and small molecules owe their function to a precise three-dimensional structure. By incorporating 4-substituted prolines, medicinal chemists can stabilize a desired conformation, thereby enhancing binding affinity to a biological target and improving metabolic stability. researchgate.net For instance, the incorporation of specific proline analogs has been a key strategy in the development of antiviral and anticancer agents. guidechem.com

Protein Engineering: The stability and folding of proteins can be modulated by the introduction of proline analogs. For example, substituting a natural proline with a 4-substituted derivative can either stabilize or destabilize a protein's structure, providing insights into the forces that govern protein folding. cphi-online.comscispace.com

Asymmetric Catalysis: The rigid, chiral backbone of proline and its derivatives makes them effective organocatalysts for a variety of asymmetric reactions, enabling the synthesis of enantiomerically pure compounds. raineslab.com

The methoxy (B1213986) group in cis-Boc-4-methoxy-D-proline, being an electron-withdrawing group, is expected to exert a significant stereoelectronic influence on the proline ring. Studies on the corresponding L-enantiomer, (2S, 4S)-4-methoxyproline, have shown that such a substitution pattern favors a Cγ-endo ring pucker. researchgate.net This preference for an endo pucker is strongly associated with a cis conformation of the preceding imide bond. nih.gov This ability to favor the less common cis peptide bond makes it a valuable tool for mimicking or inducing specific structural motifs in peptidomimetics.

| Substituent Position and Type | Favored Ring Pucker | Influence on Preceding Peptide Bond | Application Examples |

|---|---|---|---|

| 4R-Electron-withdrawing (e.g., Fluoro, Hydroxyl) | Exo | Favors trans isomer | Stabilization of collagen triple helices |

| 4S-Electron-withdrawing (e.g., Methoxy in L-proline) | Endo | Favors cis isomer | Induction of β-turns |

| Bulky groups | Varies based on stereochemistry | Can sterically influence isomerization | Conformational restriction in enzyme inhibitors |

Historical Context and Evolution of Research on Proline Analogs

The study of proline analogs has a rich history, originating from the desire to understand the unique structural role of proline in proteins, particularly in collagen, where it is frequently post-translationally modified to 4-hydroxyproline (B1632879). nih.gov Early research in the mid-20th century focused on the synthesis and conformational analysis of simple proline-containing peptides.

The 1970s saw the use of proline as an organocatalyst, a field that has since blossomed into a major area of organic chemistry. Throughout the latter half of the 20th century, advancements in synthetic methodologies and analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, allowed for detailed investigations into the conformational effects of various proline analogs.

The development of solid-phase peptide synthesis (SPPS) created a significant demand for protected amino acid derivatives, including a wide array of non-natural proline analogs. This has led to the "proline editing" approach, where a hydroxyproline (B1673980) residue incorporated into a peptide on a solid support is chemically modified to generate a diverse library of 4-substituted prolines.

The evolution of this field has shifted from fundamental conformational studies to the rational design of complex functional molecules. Today, proline analogs are integral to the development of peptidomimetics, engineered proteins with enhanced stability, and novel therapeutic agents. The commercial availability of specialized building blocks like this compound is a direct result of this evolution, providing researchers with off-the-shelf tools to probe and control molecular architecture. cphi-online.com

| Era | Key Developments | Impact |

|---|---|---|

| Mid-20th Century | Discovery of 4-hydroxyproline in collagen; early peptide synthesis. | Initiated the study of proline's structural role. |

| 1970s-1980s | Emergence of proline organocatalysis; advanced NMR studies. | Established proline as a versatile chiral catalyst and deepened conformational understanding. |

| 1990s-2000s | Widespread use of SPPS; development of diverse proline analogs. | Enabled the routine incorporation of modified prolines into peptides for drug discovery and protein engineering. |

| 2010s-Present | "Proline editing" techniques; increased use in FDA-approved drugs. | Streamlined access to functionalized peptides and validated the therapeutic potential of proline analogs. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHIMMPWCAHSFN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466579 | |

| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200184-87-8 | |

| Record name | 1-(1,1-Dimethylethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200184-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical and Conformational Research of Cis Boc 4 Methoxy D Proline

Pyrrolidine (B122466) Ring Pucker Conformations in 4-Substituted Prolines (e.g., endo/exo)

The five-membered pyrrolidine ring of proline is not planar and adopts puckered envelope conformations, primarily distinguished by the position of the Cγ (C-4) carbon. nih.gov The nomenclature for these puckers is based on the displacement of the Cγ atom relative to the plane of the other four ring atoms and in relation to the Cα carbonyl group. nih.gov

Exo Pucker: The Cγ atom is puckered on the side opposite to the Cα carbonyl group. nih.gov The exo pucker is known to favor more compact peptide conformations, such as the polyproline II (PPII) helix. nih.gov

Endo Pucker: The Cγ atom is puckered on the same side as the Cα carbonyl group. nih.gov The endo pucker is associated with more extended peptide conformations and has a strong preference for the cis amide bond. nih.govnih.gov

The equilibrium between the endo and exo puckers is influenced by the nature and stereochemistry of substituents at the 4-position. nih.govkvinzo.com This influence is a balance between steric hindrance and stereoelectronic effects. nih.gov For 4-substituted prolines, the relative orientation of the substituent and the carboxyl group defines them as cis or trans. In the case of cis-Boc-4-methoxy-D-proline, the IUPAC name (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid indicates that the 4-methoxy group is cis to the carboxylic acid group. sigmaaldrich.com

Studies on analogous 4-substituted prolines show that electron-withdrawing substituents, like fluorine or a nitrobenzoate group, dictate the ring pucker based on stereoelectronic factors, primarily the gauche effect. nih.govresearchgate.net

A 4R-substituent (in L-proline, equivalent to trans) with electron-withdrawing properties strongly favors an exo ring pucker. nih.govacs.org This places the substituent in a pseudo-axial orientation.

A 4S-substituent (in L-proline, equivalent to cis) with electron-withdrawing properties strongly favors an endo ring pucker. nih.govacs.org This preference is due to stabilizing hyperconjugation effects. nih.gov

Conversely, bulky steric groups tend to favor a pseudoequatorial orientation, which can lead to the opposite puckering preference compared to electronegative substituents. figshare.com Given that the methoxy (B1213986) group is electron-withdrawing, it is expected to follow the pattern dictated by stereoelectronic effects. For a D-proline derivative, the stereochemical descriptors are reversed. Therefore, for cis-4-methoxy-D-proline (a 2R, 4R configuration), the methoxy group is analogous to a 4S substituent in L-proline, which strongly promotes an endo ring pucker. nih.gov

| Substituent Type at C-4 | Relative Stereochemistry | Favored Pucker | Governing Effect |

|---|---|---|---|

| Electron-withdrawing (e.g., F, OH, OMe) | trans (4R) | Exo | Stereoelectronic (Gauche Effect) |

| Electron-withdrawing (e.g., F, OH, OMe) | cis (4S) | Endo | Stereoelectronic (Gauche Effect) |

| Bulky Alkyl (e.g., t-Butyl) | trans (4R) | Endo | Steric |

| Bulky Alkyl (e.g., t-Butyl) | cis (4S) | Exo | Steric |

Analysis of cis/trans Isomerism of the Prolyl Amide Bond in this compound

The peptide bond preceding a proline residue (the prolyl amide bond) is unique among amino acids because the energy difference between the trans and cis conformations is small. beilstein-journals.org For most amino acids, the trans form is heavily favored due to steric clashes between adjacent Cα atoms in the cis form. nih.gov In proline, however, steric repulsions exist in both conformations (Cα-Cα in cis vs. Cα-Cδ in trans), making the cis isomer significantly more accessible. nih.gov

The interconversion between cis and trans isomers is a slow process, with an activation barrier of approximately 20 kcal/mol, and it can be a rate-limiting step in protein folding. nih.govnih.gov The equilibrium between these two isomers can be significantly influenced by the ring pucker of the proline residue. nih.gov

The exo ring pucker stabilizes the trans amide bond. nih.gov

The endo ring pucker is strongly favored in a cis amide bond. nih.gov

This correlation arises from the minimization of steric strain within the entire N-acyl-proline unit. Since the cis configuration of the 4-methoxy group in D-proline is predicted to induce a strong preference for the endo ring pucker, it is consequently expected to increase the population of the cis amide bond isomer. nih.gov This effect has been observed in other 4S-substituted L-prolines (the enantiomeric equivalent), where a greater preference for the endo ring pucker leads to a greater likelihood of a cis proline amide bond. nih.gov

Influence of the 4-Methoxy Substitution on Overall Molecular Conformation and Stereoelectronic Effects

The methoxy group at the C-4 position exerts its influence on the pyrrolidine ring conformation through a combination of steric and stereoelectronic effects. The dominant factor for an electronegative substituent like methoxy is the gauche effect. nih.govnih.gov This stereoelectronic principle states that a conformation is stabilized when an electron-withdrawing group is oriented gauche (a 60° dihedral angle) to an electron-donating group.

In the context of a 4-substituted proline, the electron-withdrawing methoxy group prefers to be gauche to the adjacent Cβ–Cα or Cδ–N bonds. nih.gov This gauche preference forces the substituent into a pseudo-axial position on the pyrrolidine ring. nih.gov

For a cis-4-methoxy-D-proline (4R configuration), placing the methoxy group in the pseudo-axial position results in an endo pucker. This sterically less-favored axial conformation is stabilized by favorable hyperconjugation, where the C-O σ* antibonding orbital accepts electron density from adjacent anti-periplanar C-H bonds. nih.gov

This strong bias toward an endo pucker and, subsequently, a cis amide bond, significantly restricts the available conformational space of the molecule. mdpi.com This conformational locking can be exploited in peptide design to stabilize specific secondary structures, such as β-turns, where a cis-proline is often required. nih.gov The Boc (tert-butoxycarbonyl) protecting group on the nitrogen also plays a role, influencing the cis/trans equilibrium, though its effects can be attenuated by the strong stereoelectronic demands of the 4-substituent. nih.gov

Computational and Theoretical Approaches to Conformational Landscapes

The conformational preferences of substituted prolines are extensively studied using a combination of experimental and computational methods.

NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for studying the solution-state conformation of proline derivatives. Parameters such as ³J coupling constants and Nuclear Overhauser Effects (NOEs) can provide detailed information about ring pucker and the cis/trans ratio of the amide bond. nih.govnih.gov

X-ray Crystallography: This technique provides high-resolution data on the solid-state conformation of molecules, definitively establishing ring pucker and bond isomerism in the crystalline form. nih.govfigshare.com These crystal structures often represent the lowest energy conformations and serve as benchmarks for computational models. nih.gov

Computational Analysis: Theoretical calculations are essential for exploring the entire conformational energy landscape. Methods like Density Functional Theory (DFT), often at levels such as B3LYP/6-31G, are used to calculate the relative energies of different conformers (endo vs. exo, cis vs. trans). acs.org These calculations can map the Ramachandran plot for substituted prolines, predict energy barriers for isomerization, and elucidate the underlying stereoelectronic interactions, such as n→π interactions, that stabilize certain conformations. nih.govnih.govacs.org

For this compound, computational models would be used to quantify the energy difference between the endo and exo puckers and to calculate the rotational energy barrier of the Boc-proline amide bond. These theoretical approaches, validated by experimental NMR or crystallographic data, provide a comprehensive understanding of how the 4-methoxy substituent controls the molecule's structural preferences. nih.gov

Applications of Cis Boc 4 Methoxy D Proline As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptides and Peptidomimetics

The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the design of molecules with enhanced stability, specific conformational preferences, and novel biological activities. cis-Boc-4-methoxy-D-proline is particularly useful in this regard, offering a strategic modification of the common proline residue.

The cyclic side chain of proline naturally imparts significant conformational restraints on the peptide backbone. thieme.de Further substitution on the pyrrolidine (B122466) ring introduces additional steric and stereoelectronic effects that can fine-tune these restraints. thieme.de The incorporation of this compound into a peptide sequence leverages the gauche effect of the electronegative methoxy (B1213986) group to influence the pucker of the pyrrolidine ring. This control over ring conformation directly impacts the accessible backbone dihedral angles (φ, ψ) and the cis/trans isomerism of the preceding peptide bond, thereby creating a more rigid and predictable peptide structure. researchgate.net

Peptidomimetics are compounds designed to mimic natural peptides but often possess improved pharmacological properties, such as enhanced stability against proteolytic degradation. elsevierpure.com The synthesis of peptidomimetics using building blocks like this compound allows for the creation of scaffolds with well-defined three-dimensional arrangements of pharmacophoric elements. elsevierpure.com The methoxy group can serve as a synthetic handle for further derivatization or as a non-hydrogen bonding replacement for a hydroxyl group, subtly altering the molecule's polarity and interaction profile.

The conformational biases induced by 4-substituted prolines are instrumental in stabilizing specific secondary structures within a peptide. thieme.deresearchgate.net Proline itself is a key residue in the formation of β-turns, which are critical for protein folding and molecular recognition events. thieme.denih.gov By substituting proline with a 4-methoxyproline residue, the propensity for turn formation can be either enhanced or suppressed depending on the stereochemistry and the local sequence. The electronegativity of the methoxy group influences the endo/exo ring pucker, which in turn correlates with the preference for a cis or trans amide bond. chemicalbook.com A favored cis amide bond is a hallmark of certain β-turn types, such as type VI turns. nih.govresearchgate.net

Furthermore, proline-rich sequences can adopt unique helical structures known as polyproline helices (PPI and PPII). thieme.de These helices are crucial in mediating protein-protein interactions. The substitution at the C4-position can significantly affect the stability of these helices. For example, (2S,4S)-4-fluoroproline (an analog of cis-4-methoxy-L-proline) has been shown to modulate the stability of both polyproline I and II-type helices. researchgate.net The stereoelectronic influence of the methoxy group in this compound similarly dictates the conformational equilibrium, allowing for the rational design of peptides with stabilized helical motifs. thieme.de

| Proline Derivative | Primary Conformational Effect | Impacted Secondary Structures | Reference |

|---|---|---|---|

| (4S)-Fluoroproline | Favors Cγ-endo ring pucker, low trans:cis ratio | Modulates β-turns, Polyproline I/II helices | researchgate.net |

| (4R)-Hydroxyproline (Hyp) | Favors Cγ-exo ring pucker, high trans:cis ratio | Stabilizes collagen triple helix | researchgate.net |

| (4S)-Methoxyproline (mop) | Restores Cγ-endo pucker (vs. 4S-OH) | Strongly stabilizes collagen triple helix | researchgate.net |

| 2-Methylproline | Enhances PII structure stability | Stabilizes βI-turns and Polyproline II helices |

Quaternary proline analogs, which feature a second substituent at the α-carbon, represent a class of highly constrained building blocks used in peptide engineering. The synthesis of these complex amino acids often involves the stereoselective alkylation of a proline derivative. While direct examples starting from this compound are not prevalent in the literature, established synthetic routes often employ N-Boc-4-hydroxyproline esters as precursors. These methods typically involve the formation of an enolate at the α-carbon followed by trapping with an electrophile. The substituent at the C4-position, such as the methoxy group, can influence the diastereoselectivity of this alkylation step through steric hindrance or electronic effects, guiding the approach of the incoming electrophile. Therefore, this compound serves as a potential and valuable precursor for creating novel α,γ-disubstituted proline analogs for advanced peptide design.

Utilization in Novel Molecular Scaffold Design

Beyond peptide chemistry, the rigid, stereochemically defined structure of this compound makes it an attractive starting material for the synthesis of complex, non-peptidic molecular architectures.

Collagen, the most abundant protein in animals, is characterized by its unique triple helix structure, composed of repeating Xaa-Yaa-Gly sequences. The stability of this triple helix is critically dependent on the presence of (2S,4R)-4-hydroxyproline (Hyp) residues in the Yaa position. The hydroxyl group of Hyp stabilizes the Cγ-exo ring pucker necessary for the helix. researchgate.net

Intriguingly, research into collagen mimetic peptides has revealed a surprising effect upon methylation of the diastereomeric (2S,4S)-4-hydroxyproline (hyp). While hyp itself destabilizes the triple helix due to an unfavorable transannular hydrogen bond, its O-methylation to form (2S,4S)-4-methoxyproline (mop) eliminates this interaction. researchgate.net This restores a prototypical Cγ-endo pucker and results in a dramatic increase in the conformational stability of the collagen triple helix, far exceeding that provided by the natural Hyp residue. researchgate.net This finding underscores the potent and non-obvious stabilizing effects that can be achieved with 4-methoxyproline derivatives, making this compound a key building block for designing hyperstable collagen mimics for applications in biomaterials and tissue engineering.

| CMP Sequence | Incorporated Proline Analog | Relative Triple Helix Stability (Tm) | Key Structural Feature | Reference |

|---|---|---|---|---|

| (Pro-Pro-Gly)n | Proline | Baseline | Standard collagen model | researchgate.net |

| (Pro-Hyp-Gly)n | (2S,4R)-4-Hydroxyproline | High | Natural stabilizing residue (Cγ-exo pucker) | researchgate.net |

| (hyp-Pro-Gly)n | (2S,4S)-4-Hydroxyproline | Very Low | Destabilizing transannular H-bond | researchgate.net |

| (mop-Pro-Gly)n | (2S,4S)-4-Methoxyproline | Very High | Elimination of H-bond, strong stabilization | researchgate.net |

Chiral proline derivatives are versatile starting materials for asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts themselves. The utility of 4-substituted prolines in catalysis has been demonstrated; for instance, trans-4-siloxy-L-proline has been shown to be a highly active organocatalyst for asymmetric Mannich and other reactions, widening the substrate scope compared to proline alone. elsevierpure.com

While specific catalytic applications of this compound are not yet widely reported, its structural features make it a highly promising candidate for such roles. The C2-symmetric nature of its pyrrolidine backbone, combined with the fixed stereochemistry at C2 and C4 and the coordinating potential of the methoxy group, provides a well-defined chiral environment. This could be exploited in the design of novel chiral ligands for asymmetric metal catalysis or as a foundational scaffold for the synthesis of complex heterocyclic molecules and natural product analogs, where precise control of stereochemistry is paramount. researchgate.net

Expanding the Chemical Space Through Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for expanding their chemical and functional diversity beyond what is offered by the 20 canonical amino acids. Proline analogs, in particular, are valuable tools for modulating peptide and protein structure and stability due to the unique conformational constraints imposed by the pyrrolidine ring. The use of chiral building blocks like this compound allows for precise, atomic-level control over local geometry, enabling the rational design of macromolecules with novel properties.

Substituents on the proline ring can profoundly influence two key conformational equilibria: the cis/trans isomerization of the preceding peptide bond and the endo/exo puckering of the pyrrolidine ring itself. Electron-withdrawing groups at the C4 position, such as a methoxy group, exert significant stereoelectronic effects that can bias these equilibria.

Detailed research on the L-enantiomer, (2S,4S)-4-methoxyproline (mop), provides critical insights into the effects of C4 methoxylation. Unlike its counterpart (2S,4S)-4-hydroxyproline (hyp), where a transannular hydrogen bond can form between the 4-hydroxyl group and the peptide backbone, O-methylation in 'mop' eliminates this possibility. The removal of this hydrogen bond restores a prototypical Cγ-endo ring pucker. This Cγ-endo pucker preference, in turn, is associated with a lower trans:cis ratio of the preceding peptide bond.

The conformational pre-organization induced by 4-methoxyproline can have significant, albeit context-dependent, effects on the stability of protein structures. In studies using collagen model systems, the incorporation of (2S,4S)-4-methoxyproline residues was shown to endow the collagen triple helix with much greater conformational stability compared to residues of (2S,4S)-4-hydroxyproline. This stabilizing effect is attributed to the preference for the Cγ-endo ring pucker. However, in other protein contexts, the same conformational preference can be destabilizing. For instance, the incorporation of endo-favoring prolines like (4S)-methoxyproline was found to destabilize the Pin1 WW domain.

These findings underscore the utility of this compound as a sophisticated building block. By providing rational control over ring pucker and peptide bond geometry, it allows researchers to systematically probe structure-function relationships and engineer peptides and proteins with enhanced stability or novel topologies, thereby expanding the accessible chemical space for therapeutic and materials science applications.

| Proline Analog | Dominant Ring Pucker | Key Structural Feature | Preceding Peptide Bond Isomerization | Effect on Collagen Stability |

|---|---|---|---|---|

| (2S,4S)-4-hydroxyproline (hyp) | Cγ-endo (distorted) | Transannular C4-OH···C=O hydrogen bond | High trans:cis ratio | Less stable |

| (2S,4S)-4-methoxyproline (mop) | Cγ-endo (prototypical) | No transannular hydrogen bond | Low trans:cis ratio | More stable |

Role of Cis Boc 4 Methoxy D Proline Derivatives in Asymmetric Catalysis

Design Principles for Proline-Based Organocatalysts and Ligands

The efficacy of proline as a "minimal enzyme" stems from its bifunctional nature and rigid cyclic structure. organic-chemistry.org The design of derivatives like cis-Boc-4-methoxy-D-proline builds upon these inherent features to create more specialized and efficient catalysts.

The core design principles involve:

The Pyrrolidine (B122466) Ring: The five-membered ring provides a rigid and predictable stereochemical framework. This rigidity is crucial for transmitting chiral information from the catalyst to the substrates during the transition state, thereby controlling the stereochemical outcome of the reaction. organic-chemistry.org

The Secondary Amine: The nitrogen atom of the pyrrolidine ring is the primary nucleophilic center. In many catalytic cycles, it reacts with a carbonyl donor (a ketone or aldehyde) to form a highly nucleophilic enamine intermediate or with an unsaturated system to form an iminium ion, which lowers the LUMO of the electrophile. nih.gov The D-configuration of the proline backbone dictates which enantiotopic face of the electrophile will be attacked, leading to the formation of a specific enantiomer.

The Carboxylic Acid Group (or its surrogate): In native proline, the carboxylic acid acts as a Brønsted acid. It can activate the electrophile (e.g., an aldehyde) through hydrogen bonding, bringing it into close proximity with the nucleophilic enamine in a well-organized, cyclic transition state. nih.gov This dual activation model is fundamental to proline's catalytic power. In derivatives, this group is often modified. The tert-butoxycarbonyl (Boc) group on the nitrogen in this compound means the carboxylic acid is the primary site for modification or for acting as a directing group, while the secondary amine function is masked. For organocatalysis, the Boc-group would typically be removed to free the amine, but in ligand design, the protected amino acid can be used directly.

Substitution on the Pyrrolidine Ring: Introducing substituents onto the pyrrolidine ring is a powerful strategy for fine-tuning the catalyst's properties. A substituent at the C4 position, such as the methoxy (B1213986) group in this compound, can exert significant steric and electronic effects. These effects can influence the conformation of the pyrrolidine ring, alter the steric environment around the active site, and modulate the catalyst's solubility in various organic solvents. For instance, bulky substituents like siloxy groups at the C4 position have been shown to enhance catalytic activity and solubility, widening the scope of applicable substrates. elsevierpure.com The cis stereochemistry of the methoxy group relative to the carboxylic acid further refines the three-dimensional space of the catalyst, influencing the approach of substrates in the transition state.

Catalytic Activity in Enantioselective Organic Reactions

Derivatives of proline with substitutions at the 4-position have proven to be highly active catalysts, often superior to proline itself in terms of reaction rates, catalyst loading, and substrate scope. elsevierpure.comorganic-chemistry.org While specific data for this compound as a direct organocatalyst (after deprotection of the amine) is not extensively documented in dedicated studies, the performance of closely related 4-alkoxy and 4-siloxy derivatives provides a clear indication of its potential and the functional role of the C4 substituent. Studies on trans-4-tert-Butyldimethylsiloxy-L-proline, for example, demonstrate that substitution at this position leads to a highly active catalyst for several key asymmetric transformations. elsevierpure.com

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. Proline-based organocatalysts facilitate the direct asymmetric aldol reaction between ketones and aldehydes, proceeding through an enamine intermediate. nih.govresearchgate.net Derivatives with C4 substituents often show improved performance. For instance, a 4-siloxyproline derivative has been shown to effectively catalyze the reaction between various aldehydes and ketones with high yields and enantioselectivities. The enhanced solubility and steric profile of the catalyst contribute to its high efficiency. elsevierpure.com

Below are typical results for an aldol reaction catalyzed by a C4-substituted proline derivative, illustrating the high levels of stereocontrol achievable.

| Aldehyde (Electrophile) | Ketone (Nucleophile) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | Acetone | 10 | 95 | 98 |

| Isovaleraldehyde | Acetone | 10 | 90 | >99 |

| 4-Cyanobenzaldehyde | Cyclohexanone | 20 | 94 | 98 (anti) |

| 2-Naphthaldehyde | Acetone | 10 | 92 | 97 |

Data derived from studies on analogous C4-substituted proline catalysts. elsevierpure.com

In the asymmetric Michael addition, proline derivatives catalyze the conjugate addition of nucleophiles (ketones or aldehydes) to α,β-unsaturated electrophiles like nitroolefins. niscpr.res.inresearchgate.net This reaction is crucial for the stereoselective formation of 1,5-dicarbonyl compounds and their analogues. C4-substituted prolines have demonstrated exceptional activity in this area. The increased steric bulk and modified electronic properties from the C4 substituent can enhance facial discrimination of the electrophile, leading to higher enantioselectivity. Research has shown that a 4-siloxyproline catalyst can facilitate Michael additions with a broad range of substrates, often providing products in high yield and with excellent stereocontrol. elsevierpure.com

The following table presents representative findings for Michael additions catalyzed by such a derivative.

| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| β-Nitrostyrene | Propanal | 20 | 81 | 99 (syn) |

| 2-Cyclohexen-1-one | Propanal | 20 | 85 | 93 |

| β-Nitrostyrene | Cyclohexanone | 20 | 99 | 99 (syn) |

| 1-Nitrocyclohexene | Propanal | 20 | 90 | 99 (syn) |

Data derived from studies on analogous C4-substituted proline catalysts. elsevierpure.com

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for synthesizing amino acids and other nitrogen-containing molecules. nii.ac.jpclockss.org Proline and its derivatives are effective catalysts for the direct asymmetric version of this reaction. organic-chemistry.orgnih.gov The catalyst forms an enamine with a ketone or aldehyde donor, which then attacks an imine electrophile. Highly active catalysts, such as those with C4-siloxy substituents, have been shown to promote Mannich reactions with high efficiency and stereoselectivity, even with challenging substrates. elsevierpure.com

The table below summarizes the performance of a C4-substituted proline catalyst in asymmetric Mannich reactions.

| Aldehyde | Imine | Ketone | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | N-PMP-protected imino ester | Acetone | 20 | 91 | >99:1 (syn) | 99 |

| 3-Pentanone | N-PMP-protected imino ester | - | 20 | 82 | 97:3 (syn) | 99 |

| Propanal | N-PMP-protected imino ester | - | 20 | 78 | 95:5 (syn) | >99 |

Data derived from studies on analogous C4-substituted proline catalysts. PMP = p-methoxyphenyl. elsevierpure.com

Ligand Development for Chiral Metal-Catalyzed Processes

Beyond organocatalysis, proline derivatives, including protected forms like this compound, are valuable building blocks for the synthesis of chiral ligands for asymmetric metal catalysis. researchgate.netresearchgate.net The proline scaffold provides a well-defined and rigid backbone that can effectively position coordinating atoms (such as nitrogen, oxygen, or phosphorus) around a metal center. This creates a chiral environment that can induce high enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and allylic alkylations.

The carboxylic acid and the nitrogen atom (after deprotection or as part of an amide linkage) can act as coordination sites, making proline derivatives effective bidentate ligands. For example, proline-derived diamines have been successfully used as chiral ligands for tin(II)-mediated enantioselective acylations. researchgate.net Furthermore, proline units can be incorporated into more complex ligand architectures, such as phosphine-oxazoline (PHOX) ligands or ferrocene-based ligands, to create highly effective catalysts for a broad range of transformations. nih.gov The methoxy group in this compound can further influence the ligand's electronic properties and steric profile, offering another handle for tuning the performance of the corresponding metal complex.

Advanced Research Techniques and Future Directions in Cis Boc 4 Methoxy D Proline Studies

Spectroscopic and Diffraction Methodologies for Structural Elucidation and Conformational Analysis

The precise three-dimensional structure and conformational dynamics of cis-Boc-4-methoxy-D-proline are critical to understanding its function and reactivity. Spectroscopic and diffraction methods provide the necessary tools for this detailed molecular-level investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and for studying the dynamic conformational equilibria of proline derivatives. The cyclic nature of the proline ring leads to two key conformational equilibria: the puckering of the five-membered ring (endo/exo) and the cis/trans isomerization of the preceding peptide bond. nih.gov

For substituted prolines like this compound, ¹H and ¹³C NMR are fundamental. In ¹H NMR, the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring are highly sensitive to the ring's pucker and the substituent's orientation. For instance, the presence of an electronegative methoxy (B1213986) group at the C4 position significantly influences the chemical shifts of neighboring protons. Dynamic NMR studies can be employed to investigate the energy barriers associated with ring puckering and cis-trans isomerization, processes that often occur on the NMR timescale. ucl.ac.uknih.gov The populations of cis and trans isomers can be quantified by integrating the distinct sets of signals for each conformer in the NMR spectrum. nih.govnih.gov

¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the ring carbons, particularly Cγ and Cδ, being indicative of the ring conformation. nih.gov The carbonyl carbon of the Boc protecting group also shows distinct chemical shifts depending on the cis or trans conformation of the amide bond. researchgate.net While not directly applicable to this compound, ¹⁹F NMR has been used in studies of fluorinated proline analogs to probe conformational preferences, demonstrating the utility of incorporating NMR-active nuclei as probes. ugent.be

Table 1: Representative NMR Applications in Proline Derivative Analysis

| NMR Technique | Information Obtained | Reference Example |

|---|---|---|

| ¹H NMR | Stereochemical assignment, ring pucker analysis, cis/trans isomer population | Analysis of H-Trp-(Pro)n-Tyr-OH peptides showed distinct resonances for cis and trans isomers. nih.gov |

| ¹³C NMR | Conformational analysis (endo/exo pucker), cis/trans isomer identification | Carbonyl carbon shifts used to study intra- and intermolecular interactions in N-Boc-L-proline-L-proline-OMe. researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For a molecule like this compound, a crystal structure would provide exact bond lengths, bond angles, and torsion angles. This information is crucial for validating conformational preferences observed in solution by NMR or predicted by computational models.

In the context of proline derivatives, X-ray crystallography has been used to establish how substituents on the pyrrolidine ring dictate the pucker (Cγ-endo vs. Cγ-exo) and influence the planarity of the peptide bond. nih.gov For example, crystallographic studies of related 4-hydroxyproline (B1632879) derivatives have shown how the stereochemistry at C4 controls the ring conformation, which in turn stabilizes larger structures like the collagen triple helix. nih.gov A crystal structure of this compound would definitively confirm the cis relationship between the C2 carboxylic acid and the C4 methoxy group and reveal the preferred solid-state ring pucker and amide bond conformation.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a primary technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₉NO₅. guidechem.com

Tandem mass spectrometry (MS/MS) can be used to probe the structure of the molecule through collision-induced dissociation (CID). The fragmentation patterns of proline-rich peptides are often dominated by cleavage N-terminal to the proline residue. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the tert-butyl group or CO₂ from the Boc protecting group, as well as cleavages within the pyrrolidine ring, providing structural confirmation. The fragmentation behavior of proline-containing ions can be complex, sometimes involving cyclization and rearrangement, which requires careful interpretation. nih.gov

Advanced Chromatographic Methods for Stereoisomer Separation and Purity Determination (e.g., Chiral HPLC, GC)

The synthesis of substituted prolines can often yield mixtures of stereoisomers. Therefore, advanced chromatographic techniques are essential for separating these isomers and determining the enantiomeric and diastereomeric purity of the final product.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for the chiral separation of proline derivatives. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving enantiomers of Boc-protected amino acids. researchgate.netimpactfactor.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the enantiomers. Mobile phase composition, often a mixture of hexane (B92381) and an alcohol like ethanol (B145695) with an acidic modifier, is a critical parameter for achieving good resolution. researchgate.net For Boc-proline derivatives, both normal-phase and reversed-phase HPLC can be utilized. sigmaaldrich.com

Gas chromatography (GC) can also be used for chiral separations, typically after derivatization of the amino acid to increase its volatility. While less common for Boc-protected compounds due to their thermal lability, it remains a powerful tool for certain amino acid analyses.

Table 2: Chiral HPLC Parameters for Separation of Proline Derivatives

| Stationary Phase Type | Mobile Phase Example | Detection Method | Application Note |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane, ethanol, and 0.1% TFA | UV | Good resolution achieved for various Boc-proline derivatives. researchgate.net |

| Macrocyclic glycopeptide (e.g., Teicoplanin) | Methanol (B129727)/water with volatile buffers | UV, MS | Effective for a wide variety of N-blocked amino acids. sigmaaldrich.comgoogle.com |

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling and Mechanistic Insights

Computational chemistry provides powerful predictive tools that complement experimental data from spectroscopic and crystallographic methods. Techniques like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers of this compound, predicting the most stable ring pucker and the energetic preference for the cis or trans amide isomer. nih.govresearchgate.net Such calculations can help rationalize experimentally observed conformational biases. researchgate.net

Molecular dynamics (MD) simulations allow for the exploration of the conformational landscape of the molecule over time, providing insights into its flexibility and dynamic behavior in different solvent environments. nih.gov For proline-containing molecules, enhanced sampling techniques like metadynamics or replica exchange MD are often necessary to overcome the high energy barrier for cis-trans isomerization, which occurs on a timescale that is often inaccessible to standard MD simulations. ucl.ac.ukfrontiersin.orgnih.gov These simulations can predict the equilibrium populations of different conformers in solution and provide an atomistic view of the transitions between them. ucl.ac.uk This information is invaluable for understanding how the specific substitution pattern of this compound influences its structural preferences and potential interactions with other molecules.

Emerging Research Areas and Potential Future Directions for this compound Analogs in Chemical Research

Substituted proline analogs are versatile building blocks that are increasingly important in medicinal chemistry and materials science. nih.govacs.orgresearcher.life The unique conformational constraints imposed by the proline ring and its substituents can be used to design molecules with specific three-dimensional structures. nih.govnih.gov

Future research involving analogs of this compound is likely to focus on several key areas:

Peptide and Peptidomimetic Design: Incorporating conformationally defined proline analogs into peptides is a powerful strategy for stabilizing specific secondary structures, such as β-turns or polyproline II helices. nih.gov This can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. The methoxy group could be used to fine-tune lipophilicity or engage in specific hydrogen bonding interactions within a target protein. researchgate.net

Development of Novel Organocatalysts: Proline and its derivatives are renowned organocatalysts for various asymmetric reactions. organic-chemistry.org Novel analogs with different steric and electronic properties are continuously being explored to improve the efficiency and selectivity of these transformations. The stereochemistry and electronic nature of the methoxy group in this compound could influence its catalytic activity and stereodirecting ability.

Chemical Biology and Bioorthogonal Probes: Functionalized prolines can be used as probes to study biological systems. The methoxy group could potentially be replaced with other functionalities, such as azide (B81097) or alkyne groups, to create "clickable" proline analogs for use in bioorthogonal chemistry to label and study proteins. acs.org

Materials Science: The self-assembly properties of peptides containing proline analogs are being explored for the creation of novel biomaterials, such as hydrogels and nanofibers. acs.org The specific conformational preferences of this compound could be harnessed to direct the assembly of such materials.

Q & A

Q. What are the critical steps in synthesizing cis-Boc-4-methoxy-D-proline to ensure high enantiomeric purity, and how can researchers validate the success of each step?

- Methodological Answer : The synthesis involves three key stages: (1) protection of the proline amino group using tert-butoxycarbonyl (Boc) under anhydrous conditions (e.g., Boc₂O, DMAP, DCM, 0°C to RT), (2) methoxylation at the 4-position via Mitsunobu reaction (DIAD, PPh₃, MeOH), and (3) purification by flash chromatography (silica gel, gradient elution). Validation requires intermediate characterization via TLC and LC-MS. Final enantiomeric purity is confirmed by chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and comparison of optical rotation values with literature data. Critical parameters include inert atmosphere maintenance and strict temperature control during methoxylation to avoid racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers address stereochemical ambiguities in NMR interpretation?

- Methodological Answer : High-resolution ¹H/¹³C NMR (500 MHz, DMSO-d₆ or CDCl₃) is essential for confirming regiochemistry and Boc/methoxy group integration. Nuclear Overhauser Effect (NOE) experiments (e.g., 2D NOESY) resolve cis/trans stereochemistry by identifying spatial proximity between the methoxy group and adjacent protons. For absolute configuration, circular dichroism (CD) spectroscopy or X-ray crystallography (if crystalline) is recommended. Researchers must compare coupling constants (e.g., J values for ring protons) with computational models (DFT-based NMR prediction tools) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical assignments of this compound derivatives across studies using divergent analytical methods?

- Methodological Answer : Contradictions often arise from overreliance on single techniques (e.g., NMR without NOE validation). A multi-method approach is advised:

- Step 1 : Cross-validate NMR data with computational stereochemical prediction tools (e.g., Gaussian DFT for coupling constants).

- Step 2 : Perform X-ray crystallography for unambiguous spatial configuration determination.

- Step 3 : Compare CD spectra with known cis-configured proline derivatives.

Discrepancies should be statistically analyzed (e.g., chi-square tests for crystallographic vs. NMR-derived configurations) and contextualized within solvent/pH effects on conformational stability .

Q. What experimental design frameworks are optimal for studying the pH-dependent stability of this compound in peptide synthesis applications?

- Methodological Answer : A factorial design is recommended:

- Variables : pH (3–10), temperature (25–60°C), and peptide chain length.

- Outputs : Degradation kinetics (HPLC monitoring), Boc group retention (MALDI-TOF).

- Controls : Unmodified proline analogs under identical conditions.

Use Arrhenius plots to model activation energy for hydrolysis. For statistical rigor, apply ANOVA to assess interaction effects between variables. Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) to align the design with peptide engineering goals .

Key Considerations for Advanced Studies

- Contradiction Analysis : Use Bayesian statistics to weigh evidence from conflicting studies, prioritizing peer-reviewed data with transparent methodologies .

- Ethical Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental reporting, including raw spectral data in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.